![molecular formula C9H7BrN2S B2558727 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole CAS No. 138128-82-2](/img/structure/B2558727.png)
5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole
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Overview
Description
“5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The bromomethyl group is attached to the 5-position of the thiadiazole ring, and a phenyl group is attached to the 3-position .
Synthesis Analysis
While specific synthesis methods for “5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole” are not available, similar compounds are often synthesized through reactions such as Wittig reactions . The bromomethyl group could potentially be introduced through a bromination reaction .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole” would consist of a thiadiazole ring with a bromomethyl group attached at the 5-position and a phenyl group at the 3-position .
Chemical Reactions Analysis
The bromomethyl group in “5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole” could potentially participate in various chemical reactions. For example, bromomethyl groups are often involved in radical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole” would depend on its specific structure. Similar compounds often have properties such as being solid at room temperature .
Scientific Research Applications
- 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole can be functionalized with fluorescent tags, making it useful for visualizing biological structures and processes. Researchers employ it as a fluorescent probe to track biomolecules, study cell functions, and evaluate tissue pathology .
- Homogeneous assays and heterogeneous detection methods benefit from boronic acid-based sensors. These sensors can detect specific analytes at interfaces or within bulk samples .
- Halogenated derivatives, such as 5-(bromomethyl)furfural (BMF), have potential applications beyond their parent compound .
Fluorescent Probes and Imaging Agents
Boronic Acid Derivatives for Sensing
Hypercrosslinked Porous Polymers
Carbohydrate Chemistry and Glycobiology
Production of Halogenated Derivatives from Biomass
Building Blocks for Synthetic Receptors
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUAKQXELSGMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole | |
CAS RN |
138128-82-2 |
Source
|
Record name | 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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